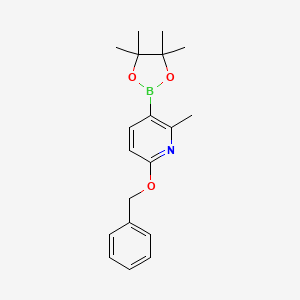

6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Properties

IUPAC Name |

2-methyl-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-14-16(20-23-18(2,3)19(4,5)24-20)11-12-17(21-14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQORMBMNJFWVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Formation of the Boronic Acid: The initial step involves the formation of the boronic acid derivative. This can be achieved through the reaction of 6-(Benzyloxy)-2-methylpyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester. This step usually requires mild acidic conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Protodeboronation: Protic acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: The corresponding hydrocarbon.

Oxidation: Phenol derivatives.

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of the chemical compound 6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. However, some inferences can be made based on the available data:

Basic Information

- Chemical Structure and Specifications This compound, also identified by the CAS number 2096337-41-4, has a specific chemical structure, as illustrated in the product specifications provided by Parchem .

- Synonyms It is also known by other names, including 6-(BENZYLOXY)-2-METHYLPYRIDINE-3-BORONIC ACID, PINACOL ESTER, and 2-methyl-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

- Supplier Parchem is a supplier of this chemical, among other specialty chemicals .

Potential Applications

- Specialty Materials The compound is categorized under specialty materials, suggesting its use in specialized chemical applications . However, the exact nature of these applications is not detailed in the search results.

- Not for Specific Uses It is explicitly stated that products with this compound are not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .

General Information

- Tryptophan–Kynurenine Metabolism The search results mention the tryptophan-kynurenine metabolic pathway, where compounds are investigated for roles as risk factors, biomarkers, or targets for interventions in diseases . Picolinic acid (PA), a metabolite in this pathway, has dual antioxidant and pro-oxidant properties, influencing oxidative stress in neurodegeneration, cancer, and inflammation .

- Other Compounds Other compounds like (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran are also mentioned with details on their molecular weights, formulas, and identifiers, but without direct relevance to the target compound's applications .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position : The target compound’s 6-benzyloxy group contrasts with positional isomers like 2-benzyloxy derivatives (e.g., ), which exhibit steric hindrance differences. The 6-position may enhance reactivity in coupling reactions due to reduced steric bulk .

- Functional Groups : Replacing benzyloxy with methoxy (e.g., ) reduces hydrophobicity, favoring solubility in polar solvents. Brominated analogs (e.g., ) prioritize halogen-based coupling over boronate reactivity.

Analysis :

- The target compound’s benzyloxy and methyl groups may enhance binding affinity in kinase inhibitors (e.g., PI3Kα) compared to simpler boronate pyridines .

- Brominated analogs (e.g., ) show utility in synthesizing mGluR5 modulators, highlighting the role of halogen atoms in receptor targeting.

Physicochemical Properties and Reactivity

Table 3: Physicochemical Data

Reactivity Insights :

Biological Activity

6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 2-methyl-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number : 2055207-58-2

- Molecular Formula : C19H24BNO3

- Molecular Weight : 325.220 g/mol

The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways. It has been studied as a potential inhibitor of various targets including RNA-dependent RNA polymerase (NS5B), which is significant in the context of antiviral drug development .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on NS5B. For instance:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 6-(Benzyloxy)-... | <0.50 | NS5B |

| Analog A | 0.34 | CYP3A4 |

| Analog B | >50 | Other CYPs |

Toxicological Profile

The safety data indicates that the compound may cause skin and eye irritation upon exposure. The GHS classification identifies it as a skin and eye irritant (Category 2) and a respiratory irritant (Category 3) .

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of related compounds found that modifications to the benzyl group significantly enhanced bioactivity against hepatitis C virus (HCV) by improving binding affinity to NS5B . The study highlighted the importance of structural variations in enhancing therapeutic efficacy.

Case Study 2: Metabolic Stability

Research into the metabolic stability of similar compounds revealed that while they exhibited promising activity against their targets, they also faced challenges such as rapid metabolism and low solubility. Strategies were developed to improve these properties without compromising potency .

Q & A

Q. What challenges arise during large-scale synthesis, and how are they addressed?

- Methodological Answer :

- Solvent Volume Reduction : Switch to microwave-assisted synthesis to minimize THF/DMF usage .

- Catalyst Recycling : Implement flow chemistry systems to recover Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.